7-(1-Methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
7-(1-Methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction is carried out under specific conditions to ensure regioselectivity and high yield .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave irradiation to facilitate the reaction. This method is catalyst-free and additive-free, making it an eco-friendly approach . The reaction involves enaminonitriles and benzohydrazides, leading to the formation of the target compound through a transamidation mechanism followed by nucleophilic addition and condensation .
Chemical Reactions Analysis
Types of Reactions
7-(1-Methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
7-(1-Methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(1-Methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . This interaction can disrupt the normal function of the enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidines such as:
- 1,2,4-triazolo[1,5-a]pyrimidin-7-ones
- 5-phenyl-1,2,4-triazolo[1,5-a]pyrimidines
Uniqueness
What sets 7-(1-Methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine apart is its unique structural features, such as the presence of a methylcyclopropyl group, which can influence its biological activity and chemical reactivity .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
7-(1-Methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS Number: 1372906-74-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole-pyrimidine framework, which is known for its diverse biological activities. The general structure can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole and pyrimidine moieties exhibit significant antimicrobial properties. For instance, a related study evaluated the antimicrobial efficacy of various triazole derivatives against bacterial and fungal strains. The results showed moderate activity compared to standard antibiotics like Streptomycin and Nystatin .
Compound | Activity Against Bacteria | Activity Against Fungi |
---|---|---|
This compound | Moderate | Moderate |
Anticancer Activity
Another area of interest is the anticancer potential of triazole derivatives. In vitro studies have demonstrated that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cell lines are yet to be fully characterized but show promise based on structural similarities to known active compounds.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the triazole ring via cyclization.
- Substitution reactions to introduce the methylcyclopropyl group.
- Final purification steps to obtain the desired compound in high purity.
Case Study 1: Antimicrobial Evaluation
A recent study synthesized various triazoles and evaluated their antimicrobial properties. Among them was this compound. The compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria as well as fungi. The study utilized standard methods such as disk diffusion and MIC (Minimum Inhibitory Concentration) assays for evaluation .
Case Study 2: Anticancer Screening
In another investigation focused on anticancer activities of heterocyclic compounds derived from triazoles and pyrimidines, researchers found that certain derivatives led to significant reductions in viability across multiple cancer cell lines. Although specific data for this compound were not detailed in this study due to ongoing research phases, the structural similarities suggest potential efficacy that warrants further exploration.
Properties
Molecular Formula |
C9H15N5 |
---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
7-(1-methylcyclopropyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C9H15N5/c1-9(3-4-9)6-2-5-11-8-12-7(10)13-14(6)8/h6H,2-5H2,1H3,(H3,10,11,12,13) |
InChI Key |
LCFZIQPAZYOFPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2CCNC3=NC(=NN23)N |
Origin of Product |
United States |
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